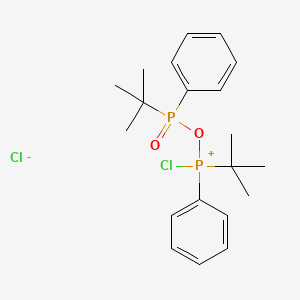
Phosphorus(1+), chloro(1,1-dimethylethyl)((1,1-dimethylethyl)phenylphosphinato-O)phenyl-, chloride, stereoisomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with the phosphate moiety and its coordination or supramolecular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex can be synthesized through various methods. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction that utilizes bromotrimethylsilane followed by methanolysis . Another method involves the use of phosphorous acid (H₃PO₃) to produce a phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
Industrial production of phosphonic acids often begins with phosphorous acid, exploiting its reactive P−H bond. The Kabachnik–Fields reaction or Pudovik reaction can be used to alkylate phosphonic acid, resulting in aminophosphonates, which are useful as chelating agents . Additionally, the Michaelis-Arbuzov reaction is employed to prepare phosphonic esters, where methyl iodide catalyzes the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids and their derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Substitution: The compound can undergo substitution reactions, where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, methanol, and phosphorous acid. Conditions often involve acidic or basic environments, depending on the desired reaction .
Major Products Formed
Major products formed from these reactions include phosphonic acids, phosphinic acids, and various phosphonate esters .
Scientific Research Applications
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex has a wide range of scientific research applications:
Chemistry: Used in the synthesis of hybrid materials and surface modification.
Biology: Employed for its bioactive properties, including drug and pro-drug development.
Medicine: Utilized in medical imaging and as phosphoantigens.
Industry: Applied in the oil industry and for the functionalization of surfaces.
Mechanism of Action
The mechanism of action of phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex involves its ability to form stable complexes with metal ions. This property is due to the presence of the phosphorus atom bonded to oxygen atoms, which allows for strong coordination with metal ions. The compound can also act as a bioisostere for phosphate, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Glyphosate: An herbicide with a phosphonate group.
Ethephon: A plant growth regulator.
Bisphosphonates: Drugs used for the treatment of osteoporosis.
Uniqueness
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex is unique due to its specific structural properties, which allow for strong coordination with metal ions and its versatility in various applications, from chemistry to medicine .
Properties
CAS No. |
104154-51-0 |
|---|---|
Molecular Formula |
C20H28Cl2O2P2 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
tert-butyl-[tert-butyl(phenyl)phosphoryl]oxy-chloro-phenylphosphanium;chloride |
InChI |
InChI=1S/C20H28ClO2P2.ClH/c1-19(2,3)24(21,17-13-9-7-10-14-17)23-25(22,20(4,5)6)18-15-11-8-12-16-18;/h7-16H,1-6H3;1H/q+1;/p-1 |
InChI Key |
IBCJSXFMQZMEEC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)O[P+](C2=CC=CC=C2)(C(C)(C)C)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















